3-Chloro-2,6-difluorobenzylamine CAS number
3-Chloro-2,6-difluorobenzylamine CAS number
An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzylamine: A Key Intermediate for Pharmaceutical Innovation
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluorobenzylamine, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes with mechanistic rationale, its strategic importance in pharmaceutical design, and essential protocols for its analysis and safe handling.
Core Compound Identification
3-Chloro-2,6-difluorobenzylamine is a substituted benzylamine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[1] Its unique substitution pattern, featuring two fluorine atoms ortho to the aminomethyl group and a chlorine atom meta to it, offers a specific steric and electronic profile that is highly sought after in medicinal chemistry.
| Identifier | Value | Source |
| CAS Number | 261762-46-3 | [1][2] |
| Molecular Formula | C₇H₆ClF₂N | [1][2] |
| Molecular Weight | 177.58 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| InChI Key | VKKBGPPYRLLFIL-UHFFFAOYSA-N | [2] |
| SMILES String | NCc1c(F)ccc(Cl)c1F | [2] |
The Strategic Role in Drug Discovery
The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in modern drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]
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Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and can resist enzymatic degradation, often prolonging a drug's in-vivo half-life.[3]
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Increased Lipophilicity : The strategic placement of halogens can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[3]
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Modulated Target Binding : The electronegativity of fluorine and chlorine atoms can alter the electronic distribution of the entire molecule. This allows for fine-tuning of interactions with biological targets, such as enzymes or receptors, potentially leading to increased potency and selectivity.[3]
The specific arrangement of substituents on 3-Chloro-2,6-difluorobenzylamine makes it a precursor for APIs where precise control over these properties is paramount.
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a highly efficient and common strategy for preparing benzylamines is the reduction of the corresponding benzonitrile. This approach is favored due to the widespread availability of substituted benzonitriles and the high yields typically achieved.
Proposed Synthetic Workflow: Reduction of 3-Chloro-2,6-difluorobenzonitrile
The most logical precursor for the target molecule is 3-Chloro-2,6-difluorobenzonitrile. The synthesis can be achieved via catalytic hydrogenation.
Caption: Proposed synthesis of 3-Chloro-2,6-difluorobenzylamine via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Disclaimer: This is a generalized protocol based on established chemical principles for analogous transformations and should be adapted and optimized by a qualified chemist.[5]
-
Vessel Preparation : To a high-pressure hydrogenation vessel, add 3-Chloro-2,6-difluorobenzonitrile (1 equivalent).
-
Catalyst Addition : Add a catalytic amount of 5% Palladium on Carbon (Pd/C), typically 1-5 mol%. The catalyst should be handled carefully in an inert atmosphere if dry.
-
Solvent Introduction : Add a suitable solvent such as ethanol, often with an acidic component like concentrated HCl to ensure the final product is protonated as the hydrochloride salt, which aids in purification and stability.[5]
-
Hydrogenation : Seal the vessel and purge it several times with nitrogen followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 20-50 psi).
-
Reaction : Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation : The filtrate, containing the product (likely as the hydrochloride salt), can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 3-Chloro-2,6-difluorobenzylamine hydrochloride.[5]
Causality and Rationale
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Choice of Precursor : 3-Chloro-2,6-difluorobenzonitrile is a readily available starting material.[6] The nitrile group is an excellent precursor for a primary amine via reduction.
-
Catalyst Selection : Palladium on Carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitriles to amines due to its high activity and selectivity.
-
Solvent and Acid : Ethanol is a common solvent for hydrogenation. The addition of HCl serves a dual purpose: it can prevent catalyst poisoning and directly forms the hydrochloride salt of the product, which is often a stable, crystalline solid that is easier to handle and purify than the free base.
Analytical Quality Control
To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques must be employed. Each method provides a unique piece of structural or purity information, creating a self-validating system.
| Analytical Technique | Purpose | Expected Outcome/Information |
| Nuclear Magnetic Resonance (NMR) | Structure Elucidation & Confirmation | ¹H NMR will show characteristic peaks for the aromatic and benzylic protons. ¹³C, ¹⁹F, and DEPT NMR will confirm the carbon skeleton and the presence of fluorine atoms. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio (m/z) of the molecule, confirming the molecular weight (177.58) and showing a characteristic isotopic pattern due to the chlorine atom. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the sample by separating it from any impurities or unreacted starting materials. A high-purity sample will show a single major peak. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Confirms the presence of key functional groups, such as N-H stretches for the amine and C-F/C-Cl stretches. |
Typical Analytical Workflow
Caption: A standard quality control workflow for the characterization of a chemical intermediate.
Safety, Handling, and Storage
Working with halogenated organic compounds requires strict adherence to safety protocols. Although toxicological properties for this specific compound are not thoroughly investigated, related structures show potential hazards.[7]
Hazard Profile (GHS Classification based on analogous compounds)
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Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Irritation : Causes skin and eye irritation. May cause respiratory irritation.[7]
Protocol for Safe Handling
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Handling Procedures : Avoid generating dust.[9] Avoid contact with skin, eyes, and clothing.[7] Keep away from incompatible materials and sources of ignition.
-
Spill Response : In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area.
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
It is classified as a combustible solid (Storage Class Code 11).[2]
Conclusion
3-Chloro-2,6-difluorobenzylamine stands out as a highly valuable intermediate for the pharmaceutical and chemical industries. Its carefully arranged halogen substituents provide a powerful tool for medicinal chemists to optimize the properties of next-generation therapeutics. Understanding its synthesis, analytical characterization, and safe handling procedures is essential for leveraging its full potential in research and development.
References
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Gujarat Fluorochemicals Limited. MATERIAL SAFETY DATA SHEET. [Link][9]
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Thieme. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. [Link][12]
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Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. [13]
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PrepChem.com. Synthesis of 2,6-Difluorobenzylamine hydrochloride. [Link][5]
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Google Patents. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine. [14]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link][4]
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ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link][15]
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